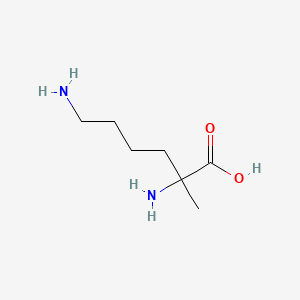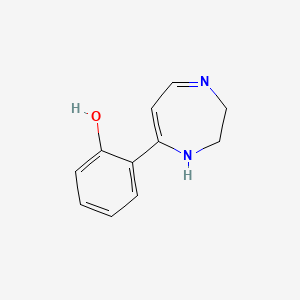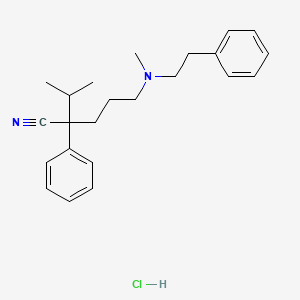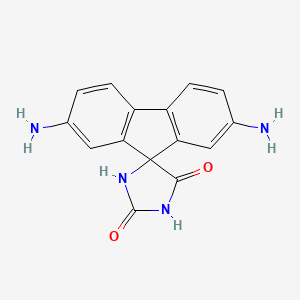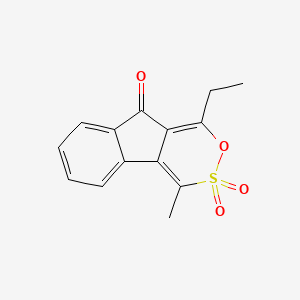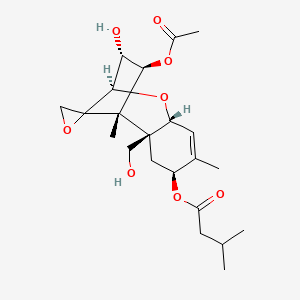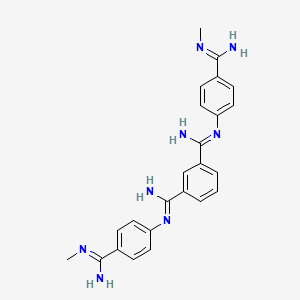![molecular formula C38H40N12O8S2 B12790966 5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid CAS No. 776993-45-4](/img/structure/B12790966.png)
5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid is a complex organic molecule. It is characterized by its multiple aromatic rings, triazine groups, and sulfonic acid functionalities. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazine core. The process includes:
Formation of the Triazine Core: This is achieved through the reaction of cyanuric chloride with aniline and 2-methoxyethylamine under controlled conditions.
Coupling Reactions: The triazine core is then coupled with sulfonated aromatic compounds through nucleophilic substitution reactions.
Final Assembly: The final product is assembled by linking the intermediate compounds through additional substitution reactions, ensuring the correct positioning of the sulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and methoxyethylamine groups.
Reduction: Reduction reactions can target the triazine rings, potentially leading to ring-opening or hydrogenation.
Substitution: The aromatic rings and triazine cores are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce partially hydrogenated triazine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. Its sulfonic acid groups enhance its solubility in aqueous environments, making it useful in biochemical assays.
Medicine
Industry
Industrially, this compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also employed in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it may interact with proteins or nucleic acids, altering their function. The triazine rings and sulfonic acid groups are key to its binding properties, enabling it to form stable complexes with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-anilino-6-(2-methoxyethylamino)-1,3,5-triazine: A simpler analog lacking the sulfonic acid groups.
2-sulfophenyl-ethenyl-benzenesulfonic acid: A related compound with similar sulfonic acid functionalities but without the triazine core.
Uniqueness
The uniqueness of 5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid lies in its combination of multiple reactive sites, making it highly versatile for various applications. Its structure allows for extensive modification, enabling the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Número CAS |
776993-45-4 |
|---|---|
Fórmula molecular |
C38H40N12O8S2 |
Peso molecular |
856.9 g/mol |
Nombre IUPAC |
5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C38H40N12O8S2/c1-57-21-19-39-33-45-35(41-27-9-5-3-6-10-27)49-37(47-33)43-29-17-15-25(31(23-29)59(51,52)53)13-14-26-16-18-30(24-32(26)60(54,55)56)44-38-48-34(40-20-22-58-2)46-36(50-38)42-28-11-7-4-8-12-28/h3-18,23-24H,19-22H2,1-2H3,(H,51,52,53)(H,54,55,56)(H3,39,41,43,45,47,49)(H3,40,42,44,46,48,50)/b14-13+ |
Clave InChI |
IFZMKHAAAPREQJ-BUHFOSPRSA-N |
SMILES isomérico |
COCCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCCOC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6 |
SMILES canónico |
COCCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCCOC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



